Welcome to the BenchChem Online Store!
molecular formula C10H14O6 B8477281 Acetic acid;benzene-1,4-diol

Acetic acid;benzene-1,4-diol

Cat. No. B8477281
M. Wt: 230.21 g/mol
InChI Key: ZLHRQERTTJVJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04526779

Procedure details

Hydroquinone (110 g) was dissolved in a solution of sodium hydroxide (80 g) in water (400 ml) and to the resulting solution was added dropwise a solution of acetyl chloride (157 g) in tetrahydrofuran (157 g) with ice-cooling (0° C.). The reaction mixture was allowed to stand overnight at room temperature. The reaction mixture was poured into water (1 liter) and the crystals formed was filered and dissolved in chloroform. The solution was washed with dil. sodium hydroxide solution to remove unreacted hydroquinone. After removal of the solvent, the residue was recrystallized from water/ethanol to give hydroquinone diacetate (175 g). m.p. 121°-122.5° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Quantity
157 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](Cl)(=[O:11])[CH3:10]>[OH-].[Na+].O.O1CCCC1.C(Cl)(Cl)Cl>[C:5]([OH:11])(=[O:6])[CH3:7].[C:9]([OH:11])(=[O:2])[CH3:10].[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
80 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
157 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
157 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals formed
WASH
Type
WASH
Details
The solution was washed with dil. sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to remove unreacted hydroquinone
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from water/ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)O.C(C)(=O)O.C1(O)=CC=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 152.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.